Dimethyl-(6-methyl-pyridin-3-yl)-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,6-trimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-5-8(6-9-7)10(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJUOPUVHKLLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of N,n Dimethyl 6 Methylpyridin 3 Yl Amine
Reactivity Patterns of the Pyridine (B92270) Nucleus
The pyridine ring is an aromatic heterocycle that displays distinct reactivity compared to benzene (B151609), primarily due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution.
Electrophilic Aromatic Substitution on the Pyridine Ring
Pyridine itself is significantly less reactive than benzene towards electrophilic aromatic substitution (EAS), often requiring forceful reaction conditions. quimicaorganica.orgyoutube.com The nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. quimicaorganica.org When substitution does occur, it is directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.org
| Electrophile | Reaction Conditions | Expected Major Product(s) |
| Nitrating Mixture (HNO₃/H₂SO₄) | Harsh conditions (high temperature) | Complex mixture, likely with low yields of nitro-substituted products. |
| Halogens (e.g., Br₂) | Lewis acid catalyst | Substitution at positions ortho/para to the dimethylamino group, if reaction occurs. |
| Acyl Halides/Anhydrides | Friedel-Crafts conditions | Generally, Friedel-Crafts reactions are not feasible with pyridine as the nitrogen atom coordinates with the Lewis acid catalyst. quimicaorganica.org |
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, especially when a good leaving group is present. youtube.comquimicaorganica.org The attack of a nucleophile at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. youtube.com
In the case of N,N-Dimethyl-(6-methylpyridin-3-yl)amine, there are no inherent leaving groups on the pyridine ring. Therefore, direct nucleophilic substitution is unlikely. However, if a derivative of this compound were synthesized with a leaving group (e.g., a halide) at the 2-, 4-, or 6-position, it would be expected to undergo nucleophilic substitution. For instance, in related substituted pyridines, a weaker base is readily replaced by a stronger nucleophile. youtube.com
Transformations Involving the Amine Functionality
The tertiary amine group in N,N-Dimethyl-(6-methylpyridin-3-yl)amine exhibits characteristic reactivity.
N-Alkylation and Quaternization Reactions
As a tertiary amine, the nitrogen atom of the dimethylamino group possesses a lone pair of electrons and is nucleophilic. It can react with alkyl halides in a process known as N-alkylation. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, a process specifically termed quaternization. wikipedia.orgmdpi.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. acsgcipr.org
The quaternization of tertiary amines is a common and generally efficient reaction. nih.govgoogle.com For example, the reaction of N,N-Dimethyl-(6-methylpyridin-3-yl)amine with an alkyl halide, such as methyl iodide, would yield the corresponding N,N,N-trimethyl-(6-methylpyridin-3-yl)ammonium iodide.
| Alkylating Agent | Solvent | Expected Product |
| Methyl Iodide (CH₃I) | Acetonitrile or DMF | N,N,N-Trimethyl-(6-methylpyridin-3-yl)ammonium iodide |
| Benzyl Bromide (C₆H₅CH₂Br) | Ethanol | N-Benzyl-N,N-dimethyl-(6-methylpyridin-3-yl)ammonium bromide |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Neat or in a polar solvent | N,N,N-Trimethyl-(6-methylpyridin-3-yl)ammonium methyl sulfate |
Reductive Amination Pathways
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This pathway is not applicable to tertiary amines like N,N-Dimethyl-(6-methylpyridin-3-yl)-amine as they lack the necessary N-H bond to form an imine or enamine intermediate with a carbonyl compound. koreascience.kr
Acylation and Sulfonylation of the Amine
Acylation is the process of introducing an acyl group (-C(O)R) into a compound, while sulfonylation introduces a sulfonyl group (-S(O)₂R). These reactions are characteristic of primary and secondary amines, where a hydrogen atom on the nitrogen is replaced by the acyl or sulfonyl group, respectively. ncert.nic.inyoutube.com
N,N-Dimethyl-(6-methylpyridin-3-yl)amine, being a tertiary amine, does not have a hydrogen atom attached to the nitrogen of the dimethylamino group. Consequently, it cannot undergo acylation or sulfonylation at the amine nitrogen under standard conditions.
Chemoselective Functionalization (e.g., N-tert-butoxycarbonylation)
The chemoselective functionalization of polyfunctional molecules like N,N-Dimethyl-(6-methylpyridin-3-yl)amine is crucial for the synthesis of more complex structures. One of the most common protection strategies for amines is the introduction of a tert-butoxycarbonyl (Boc) group. While direct studies on the N-tert-butoxycarbonylation of N,N-Dimethyl-(6-methylpyridin-3-yl)amine are not extensively documented, the reactivity can be inferred from general principles and studies on similar substrates.
The tert-butoxycarbonylation of amines is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction of secondary amines with Boc₂O can sometimes be sluggish and may require a catalyst or activation. In reactions involving 4-(dimethylamino)pyridine (DMAP) as a catalyst with secondary amines, unstable carbamic-carbonic anhydride (B1165640) intermediates have been isolated. acs.org These intermediates then lead to the formation of the N-Boc product. acs.org
A catalyst-free method for N-tert-butyloxycarbonylation of various amines has been developed using water as the solvent. organic-chemistry.org This environmentally friendly approach operates at room temperature and chemoselectively yields N-t-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.org Another approach involves the use of tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for both aromatic and aliphatic amines. rsc.org This reagent demonstrates high yields under mild conditions and allows for the easy recycling of the Boc carrier. rsc.org
Given the structure of N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the lone pair of electrons on the exocyclic nitrogen atom is expected to be the primary site for electrophilic attack during N-tert-butoxycarbonylation. The pyridine nitrogen is generally less nucleophilic due to the delocalization of its lone pair within the aromatic system.
Table 1: Reagents for N-tert-butoxycarbonylation of Amines
| Reagent | Conditions | Advantages |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) with DMAP | Varies, often in organic solvents | Effective for many amines, including secondary amines. acs.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Catalyst-free in water | Environmentally friendly, chemoselective, room temperature. organic-chemistry.org |
Oxidation and Reduction Chemistry
The oxidation of N,N-Dimethyl-(6-methylpyridin-3-yl)amine can potentially occur at several sites: the exocyclic dimethylamino group, the pyridine ring nitrogen, or the methyl group on the pyridine ring.
Oxidation of the exocyclic tertiary amine to an N-oxide is a common transformation. For instance, the related compound pheniramine (B192746) can be metabolized to its N-oxide derivative, N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide. nih.gov This suggests that the dimethylamino group in N,N-Dimethyl-(6-methylpyridin-3-yl)amine is susceptible to oxidation to form the corresponding N-oxide.
Oxidation of the pyridine nitrogen to a pyridine N-oxide is also a well-established reaction, often achieved using peroxy acids. This modification can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The presence of both a tertiary amine and a pyridine nitrogen introduces a degree of chemoselectivity in oxidation reactions.
The oxidation of the methyl group on the pyridine ring to a hydroxymethyl or carboxylic acid group is another possibility, typically requiring stronger oxidizing agents.
The reduction of the pyridine ring to a piperidine (B6355638) ring is a synthetically useful transformation. While the pyridine ring is aromatic and generally resistant to reduction under mild conditions, several methods can achieve this. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is a common approach. clockss.org
A notable method for the reduction of pyridine derivatives involves the use of samarium diiodide (SmI₂) in the presence of water. clockss.org This system has been shown to rapidly reduce pyridine to piperidine at room temperature in excellent yield. clockss.org Importantly, this method has been applied to the reduction of aminopyridines. clockss.org While the direct reduction of N,N-Dimethyl-(6-methylpyridin-3-yl)amine using this system has not been reported, the successful reduction of other aminopyridines suggests its potential applicability. clockss.org The reaction conditions, such as the amount of water and the order of addition, can be critical factors in achieving high yields. clockss.org
Table 2: Conditions for the Reduction of Pyridine Derivatives
| Reagent System | Conditions | Product | Yield |
|---|---|---|---|
| SmI₂ / H₂O | Room Temperature | Piperidine | Excellent clockss.org |
Detailed Reaction Mechanism Elucidation
The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. In the context of the reactions of N,N-Dimethyl-(6-methylpyridin-3-yl)amine, several types of intermediates can be postulated based on related systems.
As mentioned in Section 3.2.4, in the DMAP-catalyzed N-tert-butoxycarbonylation of secondary amines, carbamic-carbonic anhydride intermediates have been successfully isolated and characterized. acs.org These intermediates are formed from the reaction of the amine with di-tert-butyl dicarbonate and are subsequently converted to the final N-Boc product. acs.org
In reactions involving the functionalization of the pyridine ring, such as nucleophilic aromatic substitution, Meisenheimer-type complexes could be formed as intermediates, although this is less likely for an electron-rich pyridine system unless activated by an electron-withdrawing group or N-oxidation.
For reactions involving the modification of proteins with N-alkylpyridinium reagents, which share structural similarities, the mechanism proceeds via a 1,6-addition of thiols. researchgate.netnih.govnih.gov While not directly applicable to the unmodified N,N-Dimethyl-(6-methylpyridin-3-yl)amine, this highlights the types of mechanistic pathways that can be engineered for related pyridinium (B92312) compounds.
The N-tert-butoxycarbonylation of amines is generally an exothermic process. The kinetics of this reaction can be significantly influenced by the choice of solvent and catalyst. For example, the use of water as a solvent for N-tert-butoxycarbonylation has been shown to enhance reactivity and selectivity. organic-chemistry.org
For the functionalization of N-alkylpyridinium compounds, density functional theory (DFT) calculations have been employed to predict the activation free energies (ΔG‡) for the addition of nucleophiles like thiolates and amines. nih.gov Such computational studies can provide valuable insights into the chemoselectivity of these reactions. nih.gov For instance, the Gibbs free energy profile for the addition of a methanethiolate (B1210775) anion to a model N-alkylpyridinium compound can be calculated to understand the reaction pathway. researchgate.net
The study of reaction kinetics, often monitored by techniques like in-situ ReactIR, can confirm the efficiency and chemoselectivity of a given transformation. rsc.org
Spectroscopic Characterization of N,n Dimethyl 6 Methylpyridin 3 Yl Amine
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR absorption frequencies and their assignments for N,N-Dimethyl-(6-methylpyridin-3-yl)amine are not available in the searched resources.
Fourier Transform Raman (FT-Raman) Spectroscopy
Specific FT-Raman shifts and interpretations for N,N-Dimethyl-(6-methylpyridin-3-yl)amine are not available in the searched resources.
Assignment of Characteristic Vibrational Modes and Potential Energy Distribution Analysis
A Potential Energy Distribution (PED) analysis requires theoretical calculations correlated with experimental vibrational data. Without experimental FT-IR and FT-Raman spectra, a valid assignment and PED analysis cannot be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
Verifiable experimental 1H NMR data, including chemical shifts (δ) and coupling constants (J) for the protons of N,N-Dimethyl-(6-methylpyridin-3-yl)amine, were not found in the available literature.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
Verifiable experimental 13C NMR data detailing the chemical shifts (δ) for the carbon atoms of N,N-Dimethyl-(6-methylpyridin-3-yl)amine were not found in the available literature.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed connectivity information within a molecule, which is crucial for assigning the signals observed in 1D NMR spectra. Techniques like COSY, HSQC (or HMQC), and HMBC are instrumental in assembling the molecular puzzle of N,N-Dimethyl-(6-methylpyridin-3-yl)-amine. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For N,N-Dimethyl-(6-methylpyridin-3-yl)-amine, a COSY spectrum would be expected to show correlations between the adjacent protons on the pyridine (B92270) ring. Specifically, the proton at position 2 (H-2) would show a cross-peak with the proton at position 4 (H-4), and H-4 would show a correlation with the proton at position 5 (H-5).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (¹J coupling). libretexts.org An HSQC or HMQC spectrum is invaluable for assigning the carbon signals. youtube.com For the target molecule, this technique would show cross-peaks between each aromatic proton (H-2, H-4, H-5) and its corresponding carbon atom (C-2, C-4, C-5). Similarly, it would link the methyl protons of the 6-methyl group to the C-6 methyl carbon and the N,N-dimethyl protons to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). libretexts.org This is particularly useful for connecting different fragments of a molecule. sdsu.edu In the case of N,N-Dimethyl-(6-methylpyridin-3-yl)-amine, key HMBC correlations would be anticipated as outlined in the table below. These correlations would unequivocally establish the substitution pattern on the pyridine ring. researchgate.net
Table 1: Expected Key HMBC Correlations for N,N-Dimethyl-(6-methylpyridin-3-yl)-amine
| Proton Signal | Correlated Carbon Signals (Expected) | Significance |
|---|---|---|
| H-2 | C-3, C-4, C-6 | Confirms connectivity around the nitrogen atom in the ring. |
| H-4 | C-2, C-3, C-5, C-6 | Links C-4 to its neighboring carbons. |
| H-5 | C-3, C-4, C-6, 6-CH₃ | Connects the pyridine ring to the 6-methyl group. |
| 6-CH₃ Protons | C-5, C-6 | Confirms the position of the methyl group at C-6. |
| N(CH₃)₂ Protons | C-3, C-4 | Confirms the position of the dimethylamino group at C-3. |
Correlation of Experimental and Theoretical NMR Chemical Shifts
A powerful method for structural verification involves comparing experimentally measured NMR chemical shifts with those predicted by quantum mechanical calculations. nsf.gov Density Functional Theory (DFT) is a commonly employed method for this purpose. nih.govarpgweb.com The standard approach involves optimizing the molecule's geometry and then calculating the NMR shielding constants using a reliable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)) within the Gauge-Independent Atomic Orbital (GIAO) framework. nih.govnih.gov
For N,N-Dimethyl-(6-methylpyridin-3-yl)-amine, theoretical ¹H and ¹³C chemical shifts would be calculated and then correlated with the experimental values obtained from NMR spectra. A strong linear correlation between the calculated and experimental data provides high confidence in the structural assignment. mdpi.com Studies on similar heterocyclic compounds have shown that this method can accurately predict chemical shifts, with root-mean-square deviations (RMSD) often below 0.2 ppm for ¹H and 3 ppm for ¹³C. nsf.govmdpi.com Any significant deviations between experimental and theoretical values could indicate incorrect assignments or suggest interesting electronic effects within the molecule. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Properties and Chromophores
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in N,N-Dimethyl-(6-methylpyridin-3-yl)-amine is the substituted pyridine ring. Pyridine itself exhibits π→π* transitions around 250-260 nm and weaker n→π* transitions at longer wavelengths. sielc.com
The electronic properties of the chromophore are significantly modified by the substituents. The dimethylamino group (-N(CH₃)₂) at the 3-position is a strong electron-donating group (auxochrome) that can extend the π-conjugation through its lone pair of electrons. The methyl group (-CH₃) at the 6-position is a weak electron-donating group. The presence of the powerful auxochromoic -N(CH₃)₂ group is expected to cause a bathochromic (red) shift in the π→π* absorption band compared to unsubstituted pyridine. nih.gov This is due to the donation of electron density into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.
Based on similar compounds like 1-pyridin-3-yl-ethylamine, which shows absorption maxima at 204 nm and 258 nm, N,N-Dimethyl-(6-methylpyridin-3-yl)-amine is expected to have its primary absorption bands in a similar region, likely with the main π→π* band shifted to a slightly longer wavelength due to the stronger donating effect of the dimethylamino group. sielc.com
Solvatochromic Effects
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. mdpi.com This effect arises from differential solvation of the ground and excited states of the molecule. N,N-Dimethyl-(6-methylpyridin-3-yl)-amine, with its electron-donating amino group, is expected to have a more polar excited state than its ground state due to intramolecular charge transfer (ICT) upon excitation.
Consequently, an increase in solvent polarity is expected to stabilize the polar excited state more than the ground state, leading to a bathochromic (red) shift in the UV-Vis absorption maximum. mdpi.com This positive solvatochromism is characteristic of many dyes with push-pull electronic systems. nih.govresearchgate.net A Lippert-Mataga plot, which correlates the Stokes shift to a solvent polarity function, could be used to quantify the change in dipole moment upon excitation. mdpi.com Studies on other amino-substituted aromatic compounds have demonstrated significant solvatochromic shifts, confirming the charge-transfer nature of their electronic transitions. nih.gov
Mass Spectrometry
Molecular Ion Detection and Isotopic Patterns
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. For N,N-Dimethyl-(6-methylpyridin-3-yl)-amine (C₈H₁₂N₂), the nominal molecular weight is 136 daltons. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 136. du.ac.in
The compound adheres to the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. youtube.com The isotopic pattern of the molecular ion provides further confirmation of the elemental composition. The M+1 peak, resulting from the natural abundance of ¹³C (1.1%), is expected to have a relative intensity of approximately 8.8% of the M⁺˙ peak (calculated as 8 carbons × 1.1%). The M+2 peak would be significantly smaller. The presence of halogens like chlorine or bromine would result in much more prominent M+2 peaks, but they are absent in this compound. youtube.commsu.edu
Common fragmentation pathways in the mass spectrum would likely involve α-cleavage, a characteristic fragmentation for amines. msu.edu This would entail the loss of a methyl radical (•CH₃, 15 Da) from the dimethylamino group, resulting in a stable resonance-stabilized cation at m/z 121. Other potential fragmentations include cleavage of the pyridine ring and loss of small neutral molecules.
Fragmentation Pathways and Structural Elucidation
The fragmentation of N,N-Dimethyl-(6-methylpyridin-3-yl)amine under electron ionization (EI) would likely proceed through several key pathways, allowing for its structural elucidation. The stability of the pyridine ring and the nature of the substituents (a methyl group and a dimethylamino group) will govern the fragmentation process.
A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the dimethylamino group, a common fragmentation for N,N-dimethylamines. This would result in a resonance-stabilized ion. Another probable fragmentation is the cleavage of the C-N bond, leading to the loss of a dimethylamino radical (•N(CH₃)₂).
Further fragmentation could involve the pyridine ring itself. The loss of hydrogen cyanide (HCN) is a characteristic fragmentation pathway for pyridine and its derivatives. Additionally, the methyl group on the pyridine ring could undergo benzylic-type cleavage, leading to the formation of a pyridinium (B92312) cation.
Based on these principles, a proposed fragmentation scheme can be outlined. The molecular ion [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. Key fragment ions would correspond to [M-CH₃]⁺, [M-N(CH₃)₂]⁺, and subsequent losses of neutral molecules like HCN.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of N,N-Dimethyl-(6-methylpyridin-3-yl)amine
| m/z (predicted) | Proposed Fragment | Neutral Loss |
| 136 | [C₈H₁₂N₂]⁺ | - |
| 121 | [C₇H₉N₂]⁺ | •CH₃ |
| 92 | [C₆H₆N]⁺ | •N(CH₃)₂ |
| 109 | [C₇H₇N]⁺ | HCN from [M-CH₃]⁺ |
| 65 | [C₄H₃]⁺ | HCN from [C₆H₆N]⁺ |
This table is predictive and based on the fragmentation of analogous structures. Actual experimental data is required for confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. sciencepublishinggroup.com By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. sciencepublishinggroup.com
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine (C₈H₁₂N₂), the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N). sciencepublishinggroup.com
Table 2: Isotopic Masses for Exact Mass Calculation
| Element | Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Nitrogen | ¹⁴N | 14.003074 |
Source: Data derived from established atomic weights and isotopic compositions.
The theoretical monoisotopic mass of the molecular ion [M]⁺ of N,N-Dimethyl-(6-methylpyridin-3-yl)amine would be calculated as follows:
(8 * 12.000000) + (12 * 1.007825) + (2 * 14.003074) = 136.105498 Da
An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the elemental formula C₈H₁₂N₂. This high level of mass accuracy is crucial for confirming the identity of the compound and differentiating it from potential isomers or isobaric interferences, especially in complex mixtures. nih.gov
Computational and Theoretical Investigations of N,n Dimethyl 6 Methylpyridin 3 Yl Amine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for molecular systems. Among the most widely used approaches is Density Functional Theory (DFT), which balances computational cost with accuracy, making it a valuable tool for studying molecules of moderate size and complexity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. hust.edu.vn Its popularity stems from a favorable balance between computational efficiency and accuracy. arxiv.org In DFT, the central component is the exchange-correlation (XC) functional, which accounts for the complex many-body interactions among electrons. arxiv.org
A primary application of DFT is geometry optimization. This process computationally determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. The optimization algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides crucial data on the molecule's spatial configuration.
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, geometry optimization would reveal the precise bond lengths between the carbon and nitrogen atoms of the pyridine (B92270) ring, the orientation of the dimethylamino group relative to the ring, and the positioning of the methyl group. This structural information is fundamental for understanding the molecule's physical and chemical properties. Furthermore, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electrons and the energies of molecular orbitals. rsc.org
The accuracy of DFT calculations is highly dependent on the choice of two key parameters: the functional and the basis set. The functional, as mentioned, approximates the exchange-correlation energy. There are numerous functionals available, each with different strengths. Common examples include B3LYP, M06-2X, and PBE0. mdpi.comnih.gov
A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, particularly for electrons further from the nucleus or involved in chemical bonding. Popular basis sets include the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), and correlation-consistent basis sets like cc-pVTZ. nih.govnih.gov The selection involves a trade-off between accuracy and computational cost; more sophisticated basis sets provide higher precision but require significantly more computational resources. arxiv.orgmdpi.com Comparing results from different functional and basis set combinations is a common practice to ensure the reliability and robustness of the computational findings. mdpi.com
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-31G(d,p) | A widely used hybrid functional combined with a double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). It offers a good balance of accuracy and cost for geometry optimizations of organic molecules. nih.govnih.gov |
| M06-2X | 6-311++G(d,p) | A high-nonlocality functional that performs well for main-group thermochemistry and noncovalent interactions. It is paired with a triple-zeta basis set that includes diffuse functions (++) for a better description of anions and weak interactions. mdpi.comnih.gov |
| ωB97XD | def2-TZVP | A long-range corrected functional that includes empirical dispersion corrections, making it suitable for systems where noncovalent interactions are important. The def2-TZVP basis set is of triple-zeta valence quality with polarization. |
| PBE0 | cc-pVTZ | A hybrid functional that mixes the PBE exchange functional with a portion of exact Hartree-Fock exchange. The correlation-consistent polarized valence triple-zeta basis set is known for its systematic convergence towards the complete basis set limit. |
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are spread across the entire molecule. Analyzing these orbitals, particularly the frontier orbitals, provides critical insights into chemical reactivity.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comresearchgate.net Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor; its energy is related to the electron affinity and electrophilicity of the molecule. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap suggests the molecule is more polarizable and more reactive. nih.gov For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the electron-donating dimethylamino and methyl groups are expected to raise the HOMO energy, influencing its reactivity.
| Parameter | Illustrative Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.85 | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy levels suggest stronger electron-donating ability. |
| ELUMO | -0.95 | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy levels suggest stronger electron-accepting ability. |
| Energy Gap (ΔE) | 4.90 | Represents the chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. nih.gov |
Note: The values presented in this table are illustrative for a molecule of this type and are intended to demonstrate the output of such a computational analysis.
Charge distribution analysis provides information on how electric charge is distributed among the atoms within a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis calculate the partial atomic charges. rsc.org This information is crucial for understanding a molecule's polarity and identifying its electropositive and electronegative centers.
In N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the nitrogen atoms are expected to be electron-rich centers, bearing a partial negative charge due to their high electronegativity. The carbon and hydrogen atoms will have varying degrees of partial positive charge. This analysis helps in predicting sites for intermolecular interactions, such as hydrogen bonding, and identifying regions prone to nucleophilic or electrophilic attack. For instance, the nitrogen atom of the pyridine ring is a likely site for protonation or interaction with Lewis acids.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.govnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. nih.gov
Typically, red colors indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. nih.gov Blue colors represent regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of intermediate or near-zero potential.
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the MEP surface would likely show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. The nitrogen of the dimethylamino group would also represent an electron-rich area. These regions are the most probable sites for interactions with electrophiles. Conversely, the hydrogen atoms of the methyl and dimethylamino groups, as well as those on the pyridine ring, would be associated with positive potential (blue), making them potential sites for interaction with nucleophiles. The MEP surface provides a clear, intuitive map of the molecule's reactive sites. nih.govnih.gov
Identification of Electrostatic Potential Minima and Maxima
The Molecular Electrostatic Potential (MEP) is a valuable property used to predict and understand the reactive behavior of molecules. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. This map reveals regions that are electron-rich (negative potential) and electron-poor (positive potential).
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the MEP surface highlights distinct electronegative and electropositive regions.
Electrostatic Minima (Negative Potential): The most significant regions of negative potential (colored red on a typical MEP map) are concentrated around the nitrogen atoms. Specifically, the lone pair of the pyridine ring nitrogen (N1) creates a strong nucleophilic center. A secondary, though still significant, region of negative potential is associated with the lone pair of the exocyclic dimethylamino nitrogen (N2). These minima indicate the most likely sites for electrophilic attack.
Electrostatic Maxima (Positive Potential): Regions of positive potential (colored blue) are primarily located around the hydrogen atoms of the molecule. The aromatic protons on the pyridine ring and the hydrogens of the two methyl groups constitute these electropositive areas. These sites are susceptible to attack by nucleophiles, although they are generally less reactive than the strong negative centers.
Studies on similar pyridine-3-carbonitrile derivatives confirm that negative MEP potentials are linked to reactive electrophilic sites, while positive potentials are associated with centers for nucleophilic attack researchgate.net.
Prediction of Nucleophilic and Electrophilic Attack Sites
Building upon the insights from the MEP, further analysis using tools like Fukui functions can provide a more quantitative prediction of reactive sites. The Fukui function measures the change in electron density at a specific point when the total number of electrons in the molecule changes scm.comsubstack.com.
Nucleophilic Attack Sites (f+): These are the sites on the molecule most susceptible to attack by a nucleophile. For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the analysis would predict the carbon atoms of the pyridine ring, particularly those ortho and para to the electron-donating amino group, as potential sites for nucleophilic attack.
Electrophilic Attack Sites (f-): These are the regions that are most likely to react with an electrophile. The primary sites for electrophilic attack are the nitrogen atoms, consistent with the MEP analysis. The pyridine nitrogen is a strong nucleophilic center, readily participating in reactions with electrophiles ias.ac.in. The dimethylamino nitrogen also acts as a nucleophilic site. The relative nucleophilicity of these two centers can be influenced by steric hindrance and the electronic effects of the substituents. Density Functional Theory (DFT) has been extensively used to predict the nucleophilicity of various substituted pyridines. ias.ac.inresearcher.lifeias.ac.in
The dual descriptor, which combines the two Fukui functions, can unambiguously identify regions prone to nucleophilic or electrophilic attack researchgate.net.
Intermolecular and Intramolecular Interactions
The physical properties and crystal packing of N,N-Dimethyl-(6-methylpyridin-3-yl)amine are governed by a network of non-covalent interactions. Advanced computational methods allow for the detailed analysis of these forces.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Hydrogen Bonding and Bond Critical Points
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to define atoms, bonds, and their properties orientjchem.org. A key feature of this analysis is the identification of bond critical points (BCPs), which are points where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical interaction.
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, QTAIM analysis would characterize:
Covalent Bonds: High values of ρ(r) and large negative values of ∇²ρ(r) at the BCP between two atoms indicate a shared interaction, characteristic of a covalent bond.
Hydrogen Bonds: In a condensed phase, weak intermolecular or intramolecular hydrogen bonds of the C–H···N type may form. These would be identified by a bond path and a BCP between a hydrogen atom and the nitrogen of the pyridine ring. Such interactions are classified as closed-shell interactions, characterized by low ρ(r) values and small, positive ∇²ρ(r) values. QTAIM has been effectively used to analyze hydrogen bonding in various systems, including those involving pyridine rings. orientjchem.orgresearchgate.netrsc.orgacs.org
Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions (e.g., van der Waals)
Non-Covalent Interaction (NCI) plot analysis is a computational method used to visualize weak interactions in real space. It is based on the relationship between the electron density and the reduced density gradient (RDG) chemtools.orgnih.gov. The resulting 3D isosurfaces are colored to distinguish between different types of interactions.
An NCI plot for N,N-Dimethyl-(6-methylpyridin-3-yl)amine would likely reveal:
Van der Waals Interactions: Broad, greenish-colored isosurfaces would indicate weak, delocalized van der Waals forces. These would be prominent between the methyl groups and between stacked pyridine rings in a dimer or crystal structure.
Hydrogen Bonds: If present, C–H···N hydrogen bonds would appear as small, disc-like isosurfaces located between the donor hydrogen and the acceptor nitrogen. The color of the surface indicates the strength of the interaction, with blue signifying stronger, attractive interactions (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric clashes researchgate.netjussieu.fracs.org.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice researchgate.netnih.gov. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify close intermolecular contacts.
| Contact Type | Percentage Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.0 |
| C···H/H···C | 26.0 |
| N···H/H···N | 18.5 |
| C···C | 5.5 |
| Other | 5.0 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and their interactions. A key part of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, significant delocalization interactions are expected:
Lone Pair Delocalization: The most significant interaction would be the delocalization of the lone pair (LP) of the dimethylamino nitrogen into the antibonding π* orbitals of the pyridine ring (LP(N) → π(C-C) and LP(N) → π(C-N)). This hyperconjugative interaction is responsible for the electron-donating character of the amino group and contributes significantly to the molecule's stability. While the lone pair on the pyridine nitrogen is localized in an sp2 orbital and does not participate in resonance, the exocyclic amino nitrogen's lone pair readily delocalizes. quora.comquora.comquora.comyoutube.com
NBO analysis on related pyridine and aniline derivatives provides a basis for estimating the strength of these interactions. niscpr.res.innih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N-amino) | π* (C2-C3) | 45.5 |
| LP (N-amino) | π* (C4-C5) | 20.1 |
| π (C2-C3) | π* (C4-C5) | 18.5 |
| π (C4-C5) | π* (C6-N1) | 22.3 |
| σ (C-H)methyl | σ* (C-N)amino | 5.2 |
Conformational Analysis and Potential Energy Surfaces (PES)
The conformational landscape of N,N-Dimethyl-(6-methylpyridin-3-yl)amine is primarily defined by the rotation around the C3-Nexo single bond, connecting the dimethylamino group to the pyridine ring. Due to the partial double bond character of this bond arising from n → π* conjugation, rotation is hindered. Computational studies on similar aromatic amines reveal the existence of distinct stable conformers.
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the two primary conformers would be a planar or near-planar conformation, where the lone pair of the exocyclic nitrogen is maximally aligned with the p-orbitals of the pyridine ring, and a twisted or perpendicular conformation, where the dimethylamino group is rotated out of the plane of the ring.
Planar Conformer: In this conformation, the two methyl groups of the dimethylamino substituent lie in the plane of the pyridine ring. This arrangement maximizes the n → π* conjugation, leading to greater electronic stabilization. However, it also introduces steric hindrance between the methyl groups and the hydrogen atom at the C4 position of the pyridine ring.
Twisted Conformer: To alleviate steric strain, the dimethylamino group can rotate out of the plane of the pyridine ring. This rotation, however, comes at the cost of reduced n → π* conjugation. The most stable conformation is likely a compromise between maximizing electronic stabilization and minimizing steric repulsion. Therefore, a slightly twisted conformation, where the dimethylamino group is not perfectly planar with the ring, is expected to be the global minimum on the potential energy surface.
Further complexity in the conformational analysis arises from the rotation of the methyl groups themselves. However, the energy barriers for methyl group rotation are typically low and are often not considered as distinct conformers at room temperature.
The energy barrier for the interconversion between the stable conformers of N,N-Dimethyl-(6-methylpyridin-3-yl)amine is the rotational barrier around the C3-Nexo bond. This barrier can be determined computationally by performing a potential energy surface scan, where the dihedral angle defining the rotation of the dimethylamino group is systematically varied, and the energy of the molecule is calculated at each step.
Studies on analogous molecules, such as 4-dimethylaminopyridine, have shown that the rotational barrier is significant, reflecting the substantial n → π* conjugation. For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the barrier height is expected to be influenced by both electronic and steric factors. The electron-donating nature of the 6-methyl group might slightly increase the electron density in the ring, potentially strengthening the n → π* interaction and thus increasing the rotational barrier.
The transition state for this rotation is expected to be a conformation where the dimethylamino group is perpendicular to the plane of the pyridine ring. In this geometry, the overlap between the nitrogen lone pair and the ring's π-system is minimal.
A hypothetical potential energy surface scan for the rotation around the C3-Nexo bond would likely show two minima corresponding to the slightly twisted stable conformers and a maximum corresponding to the perpendicular transition state.
| Conformer/Transition State | Dihedral Angle (H-C4-C3-Nexo) | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Stable Conformer 1 (Twisted) | ~20-30° | 0.0 |
| Transition State (Perpendicular) | 90° | ~5-10 |
| Stable Conformer 2 (Twisted) | ~150-160° | 0.0 |
Note: The dihedral angles and relative energies are hypothetical and serve to illustrate the expected shape of the potential energy surface.
Prediction of Spectroscopic Parameters
The prediction of NMR chemical shifts through computational methods provides a powerful tool for the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, a GIAO/DFT calculation would predict the 1H and 13C chemical shifts for each unique atom in the molecule. The accuracy of these predictions is dependent on the level of theory (functional) and the basis set used in the calculation. Commonly used functionals for such calculations include B3LYP, with basis sets like 6-311+G(d,p) often providing a good balance between accuracy and computational cost.
The calculated chemical shifts would reflect the electronic environment of each nucleus. For instance:
1H NMR: The protons on the pyridine ring would show distinct chemical shifts depending on their position relative to the electron-donating dimethylamino and methyl groups. The protons on the two methyl groups of the dimethylamino substituent may be chemically equivalent or non-equivalent depending on the rate of rotation around the C-N bond at the temperature of the measurement.
13C NMR: The carbon atoms of the pyridine ring would also exhibit a range of chemical shifts. The C3 carbon, directly attached to the dimethylamino group, and the C6 carbon, attached to the methyl group, would be significantly affected. The carbons of the methyl groups would appear in the aliphatic region of the spectrum.
Below is a table of hypothetical, yet realistic, predicted 1H and 13C NMR chemical shifts for N,N-Dimethyl-(6-methylpyridin-3-yl)amine, calculated using a GIAO/DFT approach. These values are typically reported relative to a standard, such as tetramethylsilane (TMS).
| Atom | Hypothetical Predicted 1H Chemical Shift (ppm) | Hypothetical Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~8.0-8.2 | - |
| H4 | ~7.0-7.2 | - |
| H5 | ~6.8-7.0 | - |
| 6-CH3 | ~2.4-2.6 | ~20-25 |
| N(CH3)2 | ~2.9-3.1 | ~40-45 |
| C2 | - | ~145-150 |
| C3 | - | ~140-145 |
| C4 | - | ~120-125 |
| C5 | - | ~115-120 |
| C6 | - | ~155-160 |
Note: These chemical shift values are hypothetical and are intended to be representative of what might be expected from a GIAO/DFT calculation for this molecule.
Simulation of Vibrational Spectra and Comparison to Experimental Data
Detailed theoretical investigations into the vibrational properties of N,N-Dimethyl-(6-methylpyridin-3-yl)amine are not extensively documented in publicly available literature. However, the general approach for such a study would involve computational methods to predict the infrared (IR) and Raman spectra, which can then be compared with experimental data for validation of the computational model and detailed vibrational mode assignment.
Typically, the process begins with the geometry optimization of the molecule using quantum chemical calculations, often employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). Following optimization, a frequency analysis is performed to compute the harmonic vibrational frequencies. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, a scaling factor is commonly applied to the computed frequencies to improve agreement with experimental data.
The simulated spectra provide a complete set of vibrational modes, including their frequencies and intensities. These can be categorized into characteristic group frequencies, such as C-H stretching, C=C and C=N stretching of the pyridine ring, and various bending and deformation modes. For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, specific modes of interest would include the vibrations of the pyridine ring, the methyl group attached to the ring, and the dimethylamino group.
A comparison with experimental spectra, if available, would allow for a precise assignment of the observed absorption bands and Raman shifts. This comparison is crucial for confirming the molecular structure and understanding the electronic and steric effects of the substituents on the vibrational properties of the pyridine ring. For instance, the presence of the electron-donating dimethylamino and methyl groups would be expected to influence the frequencies of the ring breathing modes and other characteristic vibrations.
Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for N,N-Dimethyl-(6-methylpyridin-3-yl)amine
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν(C-H) aromatic | 3100-3000 | 2976-2880 | Not Available | Aromatic C-H stretching |
| ν(C-H) aliphatic | 3000-2900 | 2880-2784 | Not Available | Methyl C-H stretching |
| ν(C=N), ν(C=C) | 1600-1450 | 1536-1392 | Not Available | Pyridine ring stretching |
| δ(CH₃) | 1450-1375 | 1392-1320 | Not Available | Methyl group bending |
Molecular Dynamics Simulations (as a general computational tool for chemical behavior)
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time. For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, MD simulations could provide insights into its conformational flexibility, intermolecular interactions in different environments (e.g., in solution), and transport properties. While specific MD studies on this compound are not readily found, the general methodology for simulating pyridine derivatives is well-established appchemical.comrsc.orgbldpharm.com.
An MD simulation begins with the definition of a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For organic molecules like N,N-Dimethyl-(6-methylpyridin-3-yl)amine, common force fields include AMBER, CHARMM, or OPLS. The system is then placed in a simulation box, often with a solvent (e.g., water) to mimic condensed-phase conditions.
The simulation proceeds by integrating Newton's equations of motion for each atom in the system, allowing the molecule to move and interact with its surroundings over a specified period. The resulting trajectory provides a time-resolved view of the molecular motion. Analysis of this trajectory can reveal:
Conformational Analysis: Identification of the most stable conformations of the molecule and the energy barriers between them. For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, this could involve the orientation of the dimethylamino group relative to the pyridine ring.
Solvation Structure: The arrangement of solvent molecules around the solute, which can be quantified by radial distribution functions. This provides information on how the molecule interacts with the solvent.
Dynamical Properties: Calculation of properties such as diffusion coefficients and rotational correlation times, which describe the translational and rotational motion of the molecule.
Molecular Docking Studies (for intermolecular recognition in a chemical context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a chemical context, this is invaluable for understanding intermolecular recognition, such as host-guest interactions or the binding of a ligand to a receptor. Although specific docking studies featuring N,N-Dimethyl-(6-methylpyridin-3-yl)amine are not prevalent in the literature, the general principles can be applied to understand its potential interactions benthamdirect.comnih.govchemscene.comevitachem.comrsc.orgpharmaffiliates.com.
The process of molecular docking involves two main steps:
Sampling: Generating a variety of possible binding poses of the ligand (in this case, N,N-Dimethyl-(6-methylpyridin-3-yl)amine) in the binding site of a receptor.
Scoring: Evaluating the fitness of each pose using a scoring function, which estimates the binding affinity.
The results of a molecular docking study can provide valuable information about:
Binding Mode: The specific orientation and conformation of the ligand within the binding site.
Binding Affinity: A predicted value for the strength of the interaction, often expressed as a binding energy or a docking score.
Key Interactions: Identification of the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the nitrogen atom of the pyridine ring and the dimethylamino group could act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. A hypothetical docking study could explore its binding to a target protein, providing insights into its potential biological activity based on the predicted binding mode and affinity.
Table 2: Hypothetical Molecular Docking Results for N,N-Dimethyl-(6-methylpyridin-3-yl)amine with a Target Protein
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | Not Available |
| Interacting Residues | Not Available |
Structural Chemistry and Structure Property Relationships for N,n Dimethyl 6 Methylpyridin 3 Yl Amine Derivatives
Crystallographic Analysis of Related Pyridine (B92270) Derivatives
Crystallographic analysis provides definitive insights into the three-dimensional structure of molecules in the solid state. While the specific crystal structure for N,N-Dimethyl-(6-methylpyridin-3-yl)amine is not publicly available, a detailed examination of its parent compound, 6-Methylpyridin-3-amine, offers significant understanding of the core molecular framework.
The crystal structure of 6-Methylpyridin-3-amine reveals a largely planar pyridine ring, a characteristic feature of aromatic systems. nih.govnih.govresearchgate.net However, the substituent atoms exhibit slight deviations from this plane. The methyl carbon atom is displaced by 0.021(2) Å and the amine nitrogen atom by 0.058(2) Å from the mean plane of the pyridine ring. nih.govresearchgate.net This minor puckering is common in substituted pyridines and reflects the interplay of electronic effects and crystal packing forces. Bond lengths and angles within the molecule are within the normal ranges for pyridine derivatives. nih.gov The conformation of substituents on a pyridine ring is influenced by their electronic nature and steric bulk. In sterically hindered pyridines, such as those with bulky groups adjacent to the nitrogen, significant twisting of the substituent out of the ring plane can occur to relieve strain. rsc.org
Table 1: Crystallographic Data for 6-Methylpyridin-3-amine nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.4240 (17) |
| b (Å) | 7.0560 (14) |
| c (Å) | 10.658 (2) |
| β (°) | 105.23 (3) |
| Volume (ų) | 611.3 (2) |
| Z | 4 |
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of 6-Methylpyridin-3-amine, the dominant interaction is intermolecular hydrogen bonding. nih.govresearchgate.net Specifically, N—H⋯N hydrogen bonds link the molecules, where the amino group of one molecule acts as a hydrogen bond donor and the pyridine ring nitrogen of an adjacent molecule serves as the acceptor. nih.govnih.gov This type of interaction is a key factor in the stabilization of the crystal structure. nih.gov
In more complex pyridine derivatives, a variety of other non-covalent interactions dictate the supramolecular assembly. These can include:
π-π Stacking: The interaction between the electron clouds of adjacent aromatic pyridine rings. These are significant in the packing of 2-amino-4-methylpyridine and 2-aminopyrimidine complexes. acs.org
C—H⋯O/N Interactions: Weak hydrogen bonds where a carbon-hydrogen bond acts as the donor. researchgate.net
Halogen Bonding: Interactions involving halogen substituents, which can influence crystal packing in halopyridines.
Lone-pair (lp)⋯π Interactions: Interactions between a lone pair of electrons (e.g., from an oxygen atom) and the π-system of the pyridine ring. acs.org
The combination and competition between these varied interactions lead to the diverse crystal structures observed for substituted pyridines. epa.govresearchgate.netmdpi.com
Conformational Preferences and Stereochemistry of Substituted Pyridines
The conformational flexibility of pyridine derivatives is largely associated with the rotation of substituents around their bonds to the pyridine ring. For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, the key conformational aspects would involve the orientation of the dimethylamino group and the methyl group relative to the ring.
The dimethylamino group's conformation is a balance between steric hindrance and electronic effects. In unhindered N,N-dimethylaminopyridine, the dimethylamino group tends to be coplanar with the pyridine ring to maximize resonance stabilization, where the nitrogen lone pair delocalizes into the ring. rsc.org However, the presence of an ortho-methyl group (at the 6-position) introduces steric repulsion with the dimethylamino group at the 3-position. This steric clash would likely force the dimethylamino group to twist out of the plane of the pyridine ring, reducing the degree of resonance. rsc.org
Stereochemistry becomes particularly important when considering reactions that create chiral centers. The dearomatization of substituted pyridines is a powerful method for synthesizing stereo-defined piperidines (six-membered nitrogen-containing rings), which are prevalent in many pharmaceuticals. irins.org The existing substituents on the pyridine ring can direct the stereochemical outcome of such reactions, allowing for the preparation of specific stereoisomers.
Principles of Structure-Reactivity Relationships
The reactivity of a pyridine derivative is intrinsically linked to its molecular structure, governed by the interplay of electronic and steric effects of its substituents.
Substituents dramatically modulate the rate of chemical reactions involving the pyridine ring or its side chains. The electronic nature of a substituent is a primary determinant of reactivity. This relationship can be quantified using Hammett and Brønsted equations, which correlate reaction rates with substituent constants (like σ) and acidity (pKₐ), respectively. rsc.org
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and dimethylamino (-N(CH₃)₂) are strong electron-donating groups. They increase the electron density on the pyridine ring through inductive (+I) and resonance (+M) effects. stackexchange.com This enhanced electron density makes the ring more susceptible to electrophilic attack and increases the basicity (and nucleophilicity) of the ring nitrogen. acs.org
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution (SₙAr). researchgate.net
For N,N-Dimethyl-(6-methylpyridin-3-yl)amine, both the methyl and dimethylamino groups are electron-donating. The dimethylamino group, in particular, provides strong activation through resonance. stackexchange.comvalpo.edu Studies on pyridine-catalyzed reactions have shown that the reaction rates are highly sensitive to such substituent effects. rsc.orgcanterbury.ac.nz For instance, in reactions where the pyridine nitrogen acts as a nucleophile, the presence of EDGs accelerates the reaction rate. nih.gov
The electronic and steric properties of substituents not only affect reaction rates but can also determine the reaction pathway and product distribution.
Electronic Effects: The -N(CH₃)₂ group at the 3-position and the -CH₃ group at the 6-position both donate electron density into the pyridine ring. The dimethylamino group's powerful +M (resonance) effect is particularly significant, increasing the electron density at the ortho (2 and 4) and para (6) positions relative to the amino group. stackexchange.comvalpo.edu This directs incoming electrophiles to attack these activated positions. Furthermore, this electron donation significantly increases the basicity of the ring nitrogen compared to unsubstituted pyridine, making it a more effective nucleophile and base. acs.org
Steric Effects: Steric hindrance plays a crucial role in directing reactivity, especially for reactions involving the ring nitrogen or adjacent positions. researchgate.net The methyl group at the 6-position, ortho to the ring nitrogen, creates steric bulk around the nitrogen atom. researchgate.netthieme-connect.comacs.org This can hinder the approach of bulky reagents or catalysts, potentially slowing down reactions at the nitrogen center compared to an unhindered pyridine. rsc.org This steric congestion can be exploited to control reaction selectivity. For example, while the nitrogen is electronically activated, its steric environment might favor reactions at other, more accessible sites on the ring. In some cases, extreme steric crowding can decrease the reactivity of the nitrogen atom by several orders of magnitude. thieme-connect.com
Compound Name Reference Table
Structure-Electronic Property Relationships
The electronic properties of N,N-Dimethyl-(6-methylpyridin-3-yl)amine are fundamentally governed by the interplay between the inherent electronic nature of the pyridine ring and the influence of its substituents: the dimethylamino group at the 3-position and the methyl group at the 6-position. These substituents modulate the distribution of electrons within the molecule, which in turn dictates its polarity, aromatic character, and reactivity.
Influence on Dipole Moments and Polarity
The polarity of a molecule, quantified by its dipole moment, arises from an uneven distribution of electron density. In the parent pyridine molecule, the highly electronegative nitrogen atom withdraws electron density from the carbon atoms of the ring, creating a substantial dipole moment of approximately 2.26 Debye, with the negative pole oriented towards the nitrogen atom. libretexts.orglibretexts.org
The introduction of substituents significantly alters this electronic landscape. In N,N-Dimethyl-(6-methylpyridin-3-yl)amine, both the methyl and dimethylamino groups act as electron-donating groups (EDGs), though through different mechanisms.
Methyl Group (-CH₃): This group exerts a weak, electron-donating inductive effect (+I), pushing electron density into the pyridine ring.
Dimethylamino Group (-N(CH₃)₂): This is a powerful electron-donating group that operates through both an inductive effect (+I) and a much stronger resonance effect (+R). The lone pair of electrons on the nitrogen atom of the dimethylamino group can be delocalized into the aromatic π-system.
The combined effect of these two EDGs increases the electron density within the pyridine ring, creating a partial positive charge on the exocyclic nitrogen of the amino group and increasing the partial negative charges on the ring carbons. This induced dipole from the substituents has a vector component that opposes the intrinsic dipole moment of the pyridine ring. The net molecular dipole moment is the vector sum of these opposing influences. While the presence of strong EDGs modifies the charge distribution, the molecule is expected to remain highly polar due to the significant electronegativity difference between the ring nitrogen and carbon atoms, as well as the charge separation introduced by the dimethylamino group.
Interactive Data Table: Dipole Moments of Pyridine and Related Compounds
This table provides context by comparing the known dipole moment of pyridine with related heterocyclic compounds, illustrating the impact of the ring structure and nitrogen's lone pair on molecular polarity.
| Compound | Dipole Moment (Debye) | Direction of Dipole |
| Pyridine | 2.26 libretexts.orglibretexts.org | Towards ring Nitrogen |
| Piperidine (B6355638) | 1.17 libretexts.org | Towards ring Nitrogen |
| Pyrrole | 1.80 libretexts.org | Away from ring Nitrogen |
| Pyrrolidine | 1.50 libretexts.org | Towards ring Nitrogen |
Effects on Aromaticity and Electron Density Distribution
Aromaticity is a key feature of pyridine, which possesses a cyclic, planar, conjugated system containing 6 π-electrons, adhering to Hückel's rule. masterorganicchemistry.com The substituents on N,N-Dimethyl-(6-methylpyridin-3-yl)amine influence both the electron density distribution and the aromatic character of the ring.
The electronegative nitrogen atom in pyridine makes the ring electron-deficient compared to benzene (B151609), which affects its reactivity. libretexts.org However, the presence of strong electron-donating groups like dimethylamino and methyl counteracts this deficiency. scribd.comrsc.org They push electron density into the ring, making it more "electron-rich" than unsubstituted pyridine. This increased electron density enhances the stability of the aromatic system.
The distribution of this electron density is not uniform. The resonance effect of the 3-dimethylamino group preferentially increases the electron density at the ortho (C2 and C4) and para (C6) positions. The inductive effect of the 6-methyl group further enhances the electron density locally. This results in a complex electron distribution map where the ring carbons are significantly less electron-poor than in pyridine. Computational studies on similar substituted pyridines confirm that electron-donating groups increase the electron density around the ring system. nih.gov The electrostatic potential map of pyridine shows that the ring carbons are electron-poor compared to benzene due to the pull of the nitrogen atom; in N,N-Dimethyl-(6-methylpyridin-3-yl)amine, this effect is significantly mitigated by the substituents. libretexts.org
Interactive Data Table: Calculated Net Charges on Ring Atoms in Pyridine
This table shows the calculated charge distribution in the unsubstituted pyridine ring, highlighting the electron-withdrawing nature of the nitrogen atom. The addition of electron-donating groups, as in N,N-Dimethyl-(6-methylpyridin-3-yl)amine, would shift these charges, making the carbon atoms less positive and the ring nitrogen potentially more electron-rich.
| Atom Position | Net Charge (Calculated) |
| N1 | -0.19 |
| C2 | +0.13 |
| C3 | -0.01 |
| C4 | +0.06 |
| C5 | -0.01 |
| C6 | +0.13 |
(Note: Data is illustrative, based on typical computational models for pyridine. Actual values can vary with the computational method.)
Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Building Block
The inherent reactivity of the aminopyridine scaffold makes it a fundamental building block in organic synthesis. The presence of multiple functional groups—the basic pyridine (B92270) nitrogen, the nucleophilic (or directing) dimethylamino group, and the activatable methyl group—provides several handles for molecular elaboration.
The aminopyridine framework is a cornerstone for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Primary and secondary aminopyridines are common starting materials for cyclocondensation reactions to form bicyclic structures like pyrazolopyridines. arkat-usa.orgnih.gov For instance, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds to form the 1H-pyrazolo[3,4-b]pyridine core. nih.gov Similarly, the reaction of 2-chloro-3-cyanopyridines with hydrazine hydrate can yield amino-pyrazolopyridines. nih.gov
While Dimethyl-(6-methyl-pyridin-3-yl)-amine is a tertiary amine and thus cannot directly undergo condensation in the same manner as a primary amine, it is synthesized from its primary amine analogue, 6-methylpyridin-3-amine. nih.gov This primary amine is the key precursor that participates in these cyclization reactions. The resulting fused systems, such as those derived from pyridazine, are explored for their diverse biological activities. mdpi.com The synthesis of such complex heterocycles often involves multi-step sequences where the aminopyridine unit is installed early and elaborated upon. nih.govresearchgate.net
In modern drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets. The aminopyridine core is considered one such scaffold. rsc.org Diversity-oriented synthesis (DOS) leverages these scaffolds to efficiently generate large collections of structurally diverse small molecules for high-throughput screening. nih.gov
The this compound structure represents a specific elaboration of the 6-methylpyridin-3-amine scaffold. This scaffold allows for systematic modifications to explore chemical space:
N-Functionalization: The parent primary or secondary amine can be alkylated, acylated, or arylated to generate a wide array of derivatives.
Ring Functionalization: The pyridine ring can undergo electrophilic or nucleophilic substitution, as well as metallation-cross-coupling reactions, to introduce additional substituents.
Side-Chain Modification: The methyl group can be functionalized, for example, via halogenation followed by substitution.
This modular approach enables the creation of chemical libraries based on the aminopyridine core, facilitating the discovery of new bioactive compounds. nih.govrsc.org Strategies like scaffold-hopping and hybridization are used to design novel pyridine-annulated structures with potential therapeutic applications. rsc.org
Applications in Polymer Chemistry
Substituted pyridines, including this compound, play a crucial role as ligands in transition-metal-catalyzed polymerization, particularly in processes that require fine control over the polymer architecture.
Reversible Deactivation Radical Polymerization (RDRP) encompasses a set of techniques, including Atom Transfer Radical Polymerization (ATRP), that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net In copper-catalyzed ATRP, the catalyst consists of a copper salt and a ligand, which is critical for solubilizing the metal salt and tuning its reactivity. cmu.edu
Nitrogen-based ligands, especially those containing pyridine moieties, are among the most effective for copper-mediated ATRP. acs.org The pyridine nitrogen coordinates to the copper center, influencing the equilibrium between the active (Cu(I)) and dormant (Cu(II)) states of the catalyst. This control is essential for minimizing termination reactions and ensuring uniform chain growth. researchgate.netcmu.edu The use of RDRP techniques is expanding to create advanced materials, including those for biological applications and responsive systems. uliege.be
The design of the ligand is paramount for controlling the efficiency and rate of polymerization. The electronic properties of substituents on the pyridine ring directly impact the catalyst's performance. cmu.edu this compound features two electron-donating groups (EDGs): the dimethylamino group (-NMe₂) and the methyl group (-CH₃).
EDGs increase the electron density on the pyridine nitrogen, which in turn affects the copper catalyst in several ways:
It enhances the ligand's ability to coordinate with the copper center.
It stabilizes the copper(II) deactivator complex, which is crucial for maintaining the ATRP equilibrium.
It increases the reducing power of the copper(I) activator complex, leading to a faster rate of polymerization. nih.govresearchgate.net
Studies on bipyridine-based ligands in ATRP have shown that ligands with strongly electron-donating substituents, such as -NMe₂, result in significantly higher polymerization rates compared to unsubstituted or electron-withdrawing group-substituted ligands. nih.govresearchgate.net This acceleration allows for polymerizations to be conducted under milder conditions or with significantly lower catalyst concentrations (parts-per-million levels), which is economically and environmentally beneficial. nih.gov
| Ligand Substituent (R) on 4,4'-bipyridine | Hammett Parameter (σₚ) | Effect on Polymerization Rate | Resulting Polymer Dispersity (Đ) |
|---|---|---|---|
| -N(Me)₂ | -0.83 | Very Fast | <1.3 |
| -OMe | -0.27 | Fast | <1.3 |
| -Me | -0.17 | Moderate | Low |
| -H | 0.00 | Slow | Low |
| -Cl | +0.23 | Very Slow | Low |
Table 1. Illustrative effect of electron-donating groups (EDGs) vs. electron-withdrawing groups (EWGs) on the rate and control of copper-catalyzed ATRP. Data generalized from studies on substituted bipyridine ligands. nih.govresearchgate.net
As a Reagent in Selective Chemical Transformations
Beyond its role as a structural scaffold, this compound can act as a reagent or catalyst in various chemical transformations. The presence of two basic nitrogen atoms with different steric and electronic environments allows for selective interactions. The pyridine nitrogen acts as a Lewis base, while the dimethylamino group is a powerful activating group, making the pyridine ring more electron-rich than unsubstituted pyridine.
This increased electron density facilitates electrophilic aromatic substitution on the pyridine ring. Furthermore, the compound can be used as a base in organic reactions. In organometallic chemistry, the nitrogen atoms can direct ortho-lithiation or other metallation reactions, enabling regioselective functionalization of the pyridine ring.
In the synthesis of complex pharmaceutical intermediates, such as those for COX-2 inhibitors or kinase inhibitors, substituted pyridines are crucial reagents. google.comgoogle.com For example, in nucleophilic aromatic substitution reactions, an aminopyridine can act as the nucleophile, displacing a leaving group on another aromatic system to form a new C-N bond. mdpi.com The specific substitution pattern on the aminopyridine dictates the regioselectivity and rate of such reactions.
Facilitation of Chemoselective Reactions
Chemoselectivity—the ability to react with one functional group in the presence of others—is a critical concept in modern organic synthesis. The design of molecules that can influence or control the selectivity of a reaction is a key area of research. Substituted pyridines are often employed to direct or facilitate such transformations.
The electronic nature of this compound makes it a candidate for influencing chemoselective processes. The dimethylamino group at the 3-position significantly increases the electron density of the pyridine ring through resonance, making the ring more nucleophilic and susceptible to electrophilic attack. This enhanced reactivity can be harnessed to direct reactions with high selectivity. For instance, in metal-catalyzed cross-coupling reactions, the electronic properties of ligands attached to the metal center are paramount. The use of highly electron-rich pyridine derivatives can modulate the catalytic activity and selectivity of the metal, potentially favoring one reaction pathway over another. nih.govnih.gov
Furthermore, the strategic placement of substituents allows for the controlled, stepwise installation of additional functional groups onto the pyridine core. nih.gov Methodologies that exploit the differential reactivity of leaving groups on a pyridine ring, such as halides and fluorosulfates, enable the modular synthesis of complex, polysubstituted pyridines. nih.gov The specific substitution pattern of this compound could make it a valuable building block in such multi-step synthetic sequences.
Table 1: Influence of Substituents on Pyridine Ring Reactivity
| Substituent Group | Position | Electronic Effect | Predicted Impact on Reactivity |
| Dimethylamino (-N(CH₃)₂) | 3 | Strong Electron-Donating | Increases nucleophilicity; activates the ring towards electrophilic substitution. |
| Methyl (-CH₃) | 6 | Weak Electron-Donating | Modestly increases electron density; provides steric hindrance around the ring nitrogen. |
Catalytic Roles
Aminopyridines and their derivatives are widely utilized as ligands in transition-metal catalysis and as organocatalysts. rsc.org The nitrogen atom of the pyridine ring and the exocyclic amino nitrogen can both serve as coordination sites for metal ions, forming stable complexes that can catalyze a variety of organic transformations. proquest.com
This compound possesses two potential coordination sites: the pyridine ring nitrogen and the tertiary amine nitrogen. This allows it to function as a bidentate or monodentate ligand. Iron(II) complexes bearing aminopyridine ligands have shown catalytic activity in oxidation reactions, such as the conversion of alcohols to ketones. proquest.com Similarly, ruthenium catalysts have been developed for the amination of aminopyridines, where the metal activates the pyridine ring by forming a transient η⁶-complex. acs.orgthieme-connect.de
The specific structure of this compound would likely influence its role as a ligand. The presence of the methyl group at the 6-position provides steric hindrance near the pyridine nitrogen, which could affect its coordination to a metal center. This steric bulk can be advantageous, sometimes leading to improved catalytic selectivity or stability. The basicity of the nitrogen atoms, enhanced by the electron-donating substituents, also plays a crucial role in its ability to form and stabilize catalytically active metal complexes.
Potential in Advanced Materials Development
The development of advanced materials with tailored optical, electronic, or structural properties is a rapidly advancing field. Pyridine-containing molecules are frequently incorporated into functional materials such as polymers, dyes, and liquid crystals due to their rigid structure and versatile chemical functionality.
As Chiral Dopants for Liquid Crystals (based on related pyridine derivatives)
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals. The introduction of a small amount of a chiral molecule, known as a chiral dopant, into a nematic liquid crystal phase can induce a helical, or cholesteric, phase. nih.gov The tightness of this helical twist, known as the helical pitch, is a critical parameter for applications in liquid crystal displays (LCDs) and optical sensors. nih.govgoogle.com
A key requirement for a chiral dopant is that the molecule itself must be chiral. The compound this compound, in its isolated form, is achiral and therefore cannot function as a chiral dopant. However, it can serve as a valuable structural motif or synthetic precursor for the creation of more complex, chiral molecules designed for this purpose.
The efficacy of a chiral dopant is often related to its molecular shape and its ability to interact favorably with the host liquid crystal molecules. nih.gov Many high-performance chiral dopants feature a rigid core structure, often with an elongated, rod-like shape, which promotes miscibility with the LC host. nih.gov Chiral pyridine derivatives can be synthesized by attaching chiral appendages to the pyridine ring. For example, chiral amino alcohols could be reacted with a functionalized version of the 6-methyl-pyridin-3-yl core to create a new chiral entity. The resulting molecule, incorporating the rigid pyridine unit and a defined stereocenter, could potentially be an effective chiral dopant. The ability to induce a helical structure with a small amount of dopant, measured as the Helical Twisting Power (HTP), is a crucial metric for such materials. google.com
Table 2: Key Concepts in Chiral Doping of Liquid Crystals
| Term | Definition | Relevance |
| Nematic Phase | A liquid crystal phase where molecules have long-range orientational order but no positional order. | The host phase into which a chiral dopant is introduced. |
| Cholesteric Phase | A liquid crystal phase where molecules are arranged in a helical structure. | Induced by the addition of a chiral dopant to a nematic phase. |
| Chiral Dopant | A chiral molecule added in small quantities to a nematic LC to induce a helical twist. | The molecule must possess chirality (be non-superimposable on its mirror image). |
| Helical Twisting Power (HTP) | A measure of a dopant's efficiency in inducing a helical structure. High HTP is desirable. google.com | A key performance metric for chiral dopants. |
Future Research Directions for N,N-Dimethyl-(6-methylpyridin-3-yl)amine: Unexplored Avenues
The landscape of organic chemistry is continually evolving, with a constant demand for novel compounds possessing unique properties and functionalities. N,N-Dimethyl-(6-methylpyridin-3-yl)amine, a substituted pyridine derivative, represents a molecule with significant untapped potential. While research on this specific compound remains nascent, its structural motifs—a dimethylamino group and a methyl group on a pyridine ring—suggest a wealth of opportunities for future investigation. This article explores the prospective research directions and unexplored avenues for N,N-Dimethyl-(6-methylpyridin-3-yl)amine, focusing on synthetic efficiency, mechanistic understanding, novel reactivity, computational modeling, and new applications.
Q & A
Q. What are the optimal synthetic routes for Dimethyl-(6-methyl-pyridin-3-yl)-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, dimethylamine can be generated in situ from dimethylformamide (DMF) under heating (130–140°C) with a base like anhydrous K₂CO₃ to facilitate amine coupling to the pyridine scaffold . Solvent choice (e.g., DMF vs. toluene) and temperature control are critical for yield optimization. Catalysts such as palladium or copper complexes may enhance regioselectivity in multi-step syntheses .
Q. What purification and characterization techniques are recommended for this compound?
- Methodological Answer : Post-synthesis purification often involves silica gel column chromatography using dichloromethane or ethyl acetate/hexane mixtures . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation states . High-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve ambiguities in molecular geometry .
Q. How does the methyl group at the 6-position of the pyridine ring influence reactivity?
- Methodological Answer : The 6-methyl group sterically hinders electrophilic substitution at adjacent positions, directing reactivity toward the 2- or 4-positions of the pyridine ring. This can be validated computationally using density functional theory (DFT) to map electron density distribution . Experimental studies comparing yields in methylation or halogenation reactions further illustrate steric effects .
Advanced Research Questions
Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?
- Methodological Answer : AI-driven platforms (e.g., Template_relevance Reaxys) analyze reaction databases to predict feasible pathways. For example, retrosynthesis of pyridine-piperidine analogs can prioritize disconnections at labile bonds like amine linkages, followed by optimization of protecting group strategies . Quantum mechanical calculations (e.g., Gaussian) assess thermodynamic feasibility of intermediate steps .
Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For instance, replacing the methyl group with trifluoromethyl or methoxy substituents alters binding affinity to target enzymes. Biological assays (e.g., IC₅₀ measurements) paired with molecular docking simulations (AutoDock Vina) can identify critical binding interactions . Contradictions may arise from assay conditions (e.g., pH, co-solvents), necessitating standardized protocols .
Q. What are the mechanistic insights into the compound’s interaction with biological targets?
- Methodological Answer : The dimethylamine group may act as a hydrogen bond donor or participate in cation-π interactions with receptor pockets. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics, while mutagenesis studies on target proteins (e.g., kinases) identify critical residues . Cross-validation with NMR titration experiments confirms binding modes .
Q. How can spectroscopic data discrepancies (e.g., NMR shifts) be resolved for novel derivatives?
- Methodological Answer : Discrepancies often stem from solvent effects or tautomerism. Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) should be tested to assess solvent-induced shifts. 2D NMR techniques (COSY, HSQC) resolve overlapping signals, while variable-temperature NMR detects dynamic processes like ring flipping . X-ray crystallography provides definitive structural validation .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–6 weeks monitor degradation via HPLC. Amine oxidation is a key degradation pathway; antioxidants (e.g., BHT) or inert-atmosphere storage (argon) mitigate this. Mass spectrometry identifies degradation products, guiding formulation adjustments (e.g., lyophilization for hygroscopic derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
